![molecular formula C9H16N2O2 B11909881 3-Methoxy-8-methyl-1-oxa-2,8-diazaspiro[4.5]dec-2-ene CAS No. 130492-93-2](/img/structure/B11909881.png)
3-Methoxy-8-methyl-1-oxa-2,8-diazaspiro[4.5]dec-2-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methoxy-8-methyl-1-oxa-2,8-diazaspiro[45]dec-2-ene is a spiro compound characterized by a unique structure that includes an oxa-diazaspirodecane ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-8-methyl-1-oxa-2,8-diazaspiro[4.5]dec-2-ene typically involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane under specific conditions . The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the spiro compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-8-methyl-1-oxa-2,8-diazaspiro[4.5]dec-2-ene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted spiro compounds.
Scientific Research Applications
3-Methoxy-8-methyl-1-oxa-2,8-diazaspiro[4.5]dec-2-ene has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of novel materials with unique properties.
Mechanism of Action
The mechanism of action of 3-Methoxy-8-methyl-1-oxa-2,8-diazaspiro[4.5]dec-2-ene involves its interaction with specific molecular targets. For instance, it has been studied as an inhibitor of protein tyrosine phosphatase 1B (PTP1B), where it binds to the active site of the enzyme and inhibits its activity . This inhibition can modulate various signaling pathways involved in metabolic and inflammatory processes.
Comparison with Similar Compounds
Similar Compounds
- 3-Methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one hydrochloride
- 3-Methoxy-1-oxa-8-azaspiro[4.5]decane hydrochloride
- 2,7-Diazaspiro[4.5]decan-1-one hydrochloride
Uniqueness
3-Methoxy-8-methyl-1-oxa-2,8-diazaspiro[4.5]dec-2-ene stands out due to its specific methoxy and methyl substitutions, which confer unique chemical properties and biological activities. These substitutions can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for research and development.
Properties
CAS No. |
130492-93-2 |
|---|---|
Molecular Formula |
C9H16N2O2 |
Molecular Weight |
184.24 g/mol |
IUPAC Name |
3-methoxy-8-methyl-1-oxa-2,8-diazaspiro[4.5]dec-2-ene |
InChI |
InChI=1S/C9H16N2O2/c1-11-5-3-9(4-6-11)7-8(12-2)10-13-9/h3-7H2,1-2H3 |
InChI Key |
QXKZARQKWLISIH-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC2(CC1)CC(=NO2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2-Aminobenzo[d]oxazol-6-yl)boronic acid](/img/structure/B11909805.png)
![1-Oxa-3-azaspiro[5.5]undecane-2,7-dione](/img/structure/B11909814.png)



![Imidazo[1,2-a]quinolin-1-amine](/img/structure/B11909848.png)
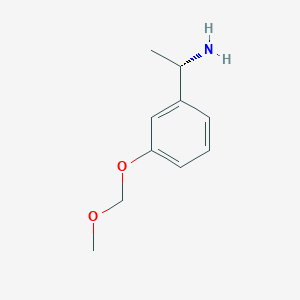

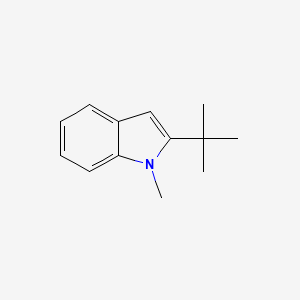
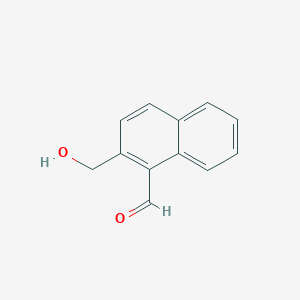
![4-Aminofuro[3,2-d]pyrimidine-7-carboxylic acid](/img/structure/B11909886.png)
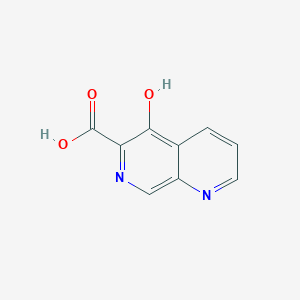
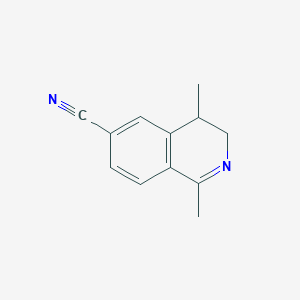
![(5-Chloropyrazolo[1,5-a]pyrimidin-2-yl)methanol](/img/structure/B11909902.png)
